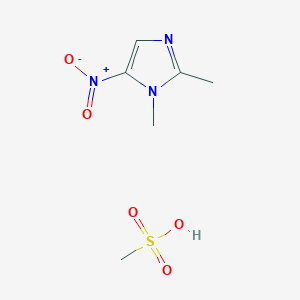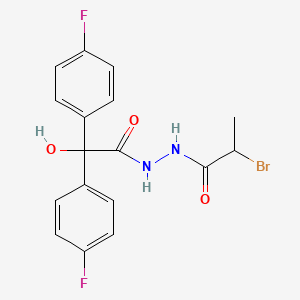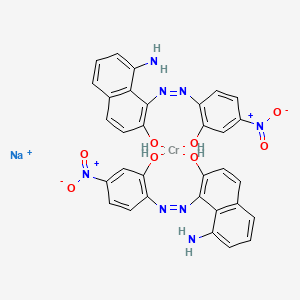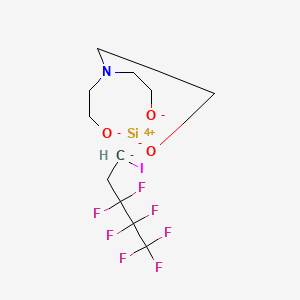
Silicon, (3,3,4,4,5,5,5-heptafluoro-1-iodopentyl)((2,2',2''-nitrilotris(ethanolato))(3-)-N,O,O',O'')-, (TB-5-23)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silicon, (3,3,4,4,5,5,5-heptafluoro-1-iodopentyl)((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')-, (TB-5-23)- is a complex organosilicon compound. This compound is characterized by the presence of a heptafluoro-iodopentyl group and a nitrilotris(ethanolato) ligand. The unique combination of these groups imparts distinctive chemical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
The synthesis of Silicon, (3,3,4,4,5,5,5-heptafluoro-1-iodopentyl)((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')-, (TB-5-23)- involves multiple steps. The synthetic route typically starts with the preparation of the heptafluoro-iodopentyl precursor, followed by its reaction with a silicon-based reagent under controlled conditions. The nitrilotris(ethanolato) ligand is then introduced through a series of substitution reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
化学反応の分析
Silicon, (3,3,4,4,5,5,5-heptafluoro-1-iodopentyl)((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')-, (TB-5-23)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of silicon-oxygen bonds.
Reduction: Reduction reactions can modify the heptafluoro-iodopentyl group, potentially leading to the formation of silicon-hydrogen bonds.
Substitution: The nitrilotris(ethanolato) ligand can be substituted with other ligands, altering the compound’s properties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Silicon, (3,3,4,4,5,5,5-heptafluoro-1-iodopentyl)((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')-, (TB-5-23)- has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the interactions between silicon-based compounds and biological molecules.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in medical imaging agents.
Industry: It is used in the development of advanced materials, including coatings and adhesives, due to its unique chemical properties.
作用機序
The mechanism by which Silicon, (3,3,4,4,5,5,5-heptafluoro-1-iodopentyl)((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')-, (TB-5-23)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The heptafluoro-iodopentyl group can interact with hydrophobic regions of proteins, while the nitrilotris(ethanolato) ligand can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
類似化合物との比較
Silicon, (3,3,4,4,5,5,5-heptafluoro-1-iodopentyl)((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')-, (TB-5-23)- can be compared with other organosilicon compounds such as:
Silicon tetrafluoride: A simpler compound with different reactivity and applications.
Trimethylsilyl iodide: Another organosilicon compound with distinct chemical properties.
Hexamethyldisiloxane: Known for its use in various industrial applications
特性
CAS番号 |
112341-58-9 |
|---|---|
分子式 |
C11H15F7INO3Si |
分子量 |
497.22 g/mol |
IUPAC名 |
2-[bis(2-oxidoethyl)amino]ethanolate;1,1,1,2,2,3,3-heptafluoro-5-iodopentane;silicon(4+) |
InChI |
InChI=1S/C6H12NO3.C5H3F7I.Si/c8-4-1-7(2-5-9)3-6-10;6-3(7,1-2-13)4(8,9)5(10,11)12;/h1-6H2;2H,1H2;/q-3;-1;+4 |
InChIキー |
QPMZTHYLMCLSNN-UHFFFAOYSA-N |
正規SMILES |
C(C[O-])N(CC[O-])CC[O-].C([CH-]I)C(C(C(F)(F)F)(F)F)(F)F.[Si+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



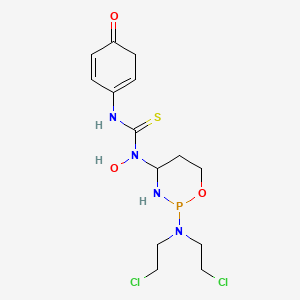
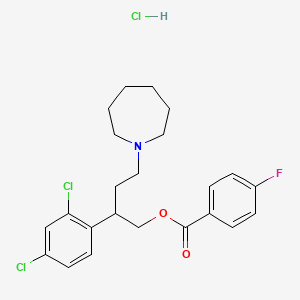
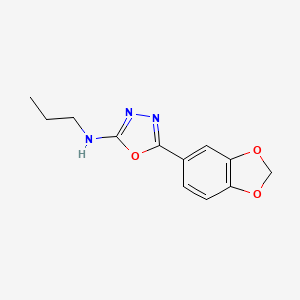
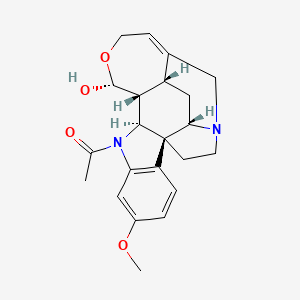
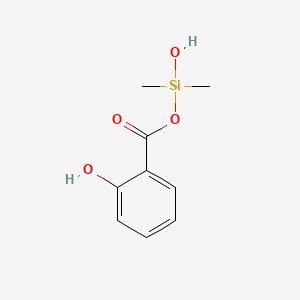

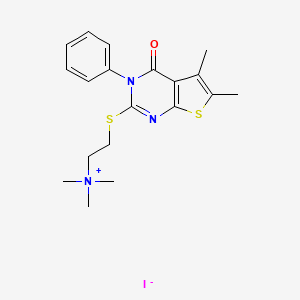
![1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-3H-indolium 2-(lactoyloxy)propionate](/img/structure/B12700893.png)
![1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;methyl prop-2-enoate](/img/structure/B12700894.png)
